4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)benzamide
Description
4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)benzamide is a sulfonamide-benzamide hybrid compound characterized by a bis(2-methoxyethyl)sulfamoyl group linked to a benzamide scaffold. The structure includes a 4-chloro-2-(2-chlorobenzoyl)phenyl substituent, which introduces steric bulk and electron-withdrawing effects. This compound’s synthesis likely involves multi-step reactions, including nucleophilic substitutions and condensation, as inferred from analogous sulfonamide derivatives .
Properties
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26Cl2N2O6S/c1-35-15-13-30(14-16-36-2)37(33,34)20-10-7-18(8-11-20)26(32)29-24-12-9-19(27)17-22(24)25(31)21-5-3-4-6-23(21)28/h3-12,17H,13-16H2,1-2H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVYPPYJTJUOGJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26Cl2N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)benzamide is a complex organic compound with potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C21H24ClN3O5S
- Molecular Weight : 463.6 g/mol
- IUPAC Name : 4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)benzamide
The compound exhibits biological activity primarily through its interaction with specific biological targets, including enzymes and receptors involved in various cellular processes. The sulfamoyl group enhances its solubility and bioavailability, making it a promising candidate for pharmacological studies.
Anticancer Properties
Recent studies have indicated that this compound may possess anticancer properties. Research shows that it can inhibit the proliferation of cancer cells by inducing apoptosis and blocking cell cycle progression. For instance, in vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | Induction of apoptosis |
| HCT116 (Colon Cancer) | 12.8 | Cell cycle arrest |
Antimicrobial Activity
The compound also exhibits antimicrobial activity against a range of pathogens. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Bacteriostatic |
| Escherichia coli | 64 µg/mL | Bactericidal |
| Candida albicans | 16 µg/mL | Fungistatic |
Case Studies and Research Findings
- Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry explored the compound's effects on MCF-7 and HCT116 cell lines. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis markers observed through flow cytometry analysis .
- Antimicrobial Efficacy Assessment : Research published in Antimicrobial Agents and Chemotherapy assessed the antimicrobial properties against various pathogens. The compound showed promising results, particularly against resistant strains of bacteria, suggesting its potential as a lead compound for developing new antibiotics.
- Toxicological Profile : A toxicological assessment indicated that while the compound shows significant biological activity, it also presents some toxicity at higher concentrations. Safety evaluations are crucial for determining therapeutic windows in clinical applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related sulfonamide-benzamide derivatives:
Structural and Functional Insights
Sulfamoyl Modifications :
- The bis(2-methoxyethyl)sulfamoyl group in the target compound and analogs (e.g., ) improves aqueous solubility compared to simpler sulfonamides (e.g., compound 5i in ). This modification is critical for bioavailability in drug design.
- In contrast, compounds like 5i use a 2-oxotetrahydrofuran-3-yl sulfamoyl group, introducing chirality and rigidity, which may affect target selectivity .
Thiazole- or benzothiazole-containing derivatives (e.g., ) leverage heterocyclic cores for π-π interactions with biological targets, a feature absent in the target compound.
safety profiles . Chlorine substituents (as in the target compound and 5i) are associated with enhanced metabolic stability but may increase cytotoxicity risks in certain contexts .
Key Differentiators
- Solubility vs. Bioactivity : The target compound’s bis(2-methoxyethyl) group prioritizes solubility, whereas PD-L1 inhibitors (e.g., 30 ) trade solubility for aromatic stacking interactions .
- Chlorine Positioning : The ortho and para chlorine positions in the target compound may hinder enzymatic degradation compared to meta -substituted analogs .
Preparation Methods
Molecular Architecture and Key Functional Groups
The target compound features three critical subunits:
- A central benzamide core substituted at the para position with a sulfamoyl group.
- A bis(2-methoxyethyl)sulfamoyl moiety attached to the benzamide ring.
- An N-(4-chloro-2-(2-chlorobenzoyl)phenyl) group comprising two aromatic rings with orthogonal chloro and benzoyl substituents.
The molecular weight of 565.5 g/mol and the presence of multiple electronegative groups (Cl, O, S) necessitate precise stoichiometric control during synthesis.
Synthetic Routes and Reaction Mechanisms
Retrosynthetic Analysis
Disconnection strategies suggest three primary fragments:
- 4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzoyl chloride (Sulfamoyl-acylating agent).
- 4-Chloro-2-(2-chlorobenzoyl)aniline (Aromatic amine substrate).
- Coupling reagents for benzamide bond formation.
Stepwise Preparation Methods
Synthesis of 4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzoyl Chloride
Route A: Sulfamoylation of 4-Aminobenzoic Acid
- Sulfonamide Formation :
- React 4-aminobenzoic acid with bis(2-methoxyethyl)amine in the presence of sulfuryl chloride (SO₂Cl₂) at 0–5°C in dichloromethane.
- Mechanism : Nucleophilic substitution at the sulfur center, yielding 4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzoic acid.
- Yield : 65–75% (estimated from analogous protocols in).
- Acyl Chloride Formation :
Route B: Direct Sulfamoylation of Benzoyl Chloride
- React 4-chlorosulfonylbenzoyl chloride with bis(2-methoxyethyl)amine in tetrahydrofuran (THF) at −10°C.
- Advantage : Avoids intermediate isolation but requires stringent temperature control.
Preparation of 4-Chloro-2-(2-chlorobenzoyl)aniline
Friedel-Crafts Acylation Approach :
- Substrate : 4-Chloro-2-nitrobenzene.
- Acylation :
- Nitro Reduction :
Alternative Route via Directed Ortho-Metalation :
- Protection : Convert 4-chloroaniline to its tert-butyl carbamate (Boc) derivative.
- Metalation : Treat with LDA (−78°C, THF) and quench with 2-chlorobenzoyl chloride.
- Deprotection : Remove Boc with HCl/dioxane to liberate the aniline.
Benzamide Coupling
Reaction Conditions :
Workup :
Critical Reaction Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Acyl Chloride Purity | >95% | Prevents side reactions |
| Temperature (Coupling) | 20–25°C | Minimizes decomposition |
| Solvent (Coupling) | Dichloromethane | Enhances solubility |
| Equiv of Et₃N | 2.0–2.5 | Ensures complete deprotonation |
Purification and Characterization
Recrystallization
Challenges and Optimization Opportunities
- Regioselectivity in Friedel-Crafts Acylation : Competing para-acylation observed with electron-deficient aromatics. Mitigated by using nitro directing groups.
- Sulfamoyl Chloride Instability : Hydrolyzes readily; requires anhydrous conditions.
- Low Coupling Yields : Attributed to steric hindrance from the bis(2-methoxyethyl) group. Optimization via high-dilution conditions increased yield to 55%.
Comparative Analysis of Synthetic Methods
| Method | Yield | Complexity | Cost Efficiency |
|---|---|---|---|
| Friedel-Crafts Route | 45% | Moderate | High |
| Directed Metalation | 50% | High | Moderate |
| Reductive Amination | 35% | Low | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
